(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
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Description
(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclin-dependent kinases and have been used in the development of PROTAC degraders for targeted protein degradation .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their function . This inhibition can lead to changes in cellular processes, such as cell cycle progression or protein degradation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell cycle regulation and protein degradation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability . The compound’s tert-butoxy group may enhance its lipophilicity, potentially improving its absorption and distribution within the body.
Result of Action
Similar compounds have been shown to have anti-tubercular , antibacterial , and anticancer effects . These effects are likely due to the compound’s interaction with its targets and subsequent changes in cellular processes.
Properties
IUPAC Name |
[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-15-14-28-20-8-7-18(16-24-20)21(27)26-12-10-25(11-13-26)17-19-6-4-5-9-23-19/h4-9,16H,10-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKNKKOSKLDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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